Dansylamide

Carbonic anhydrase Isoform selectivity Competitive binding assay

Dansylamide (DNSA) is an intrinsically fluorescent sulfonamide probe with 100-fold selectivity for carbonic anhydrase I over CA II, enabling isoform-specific competitive displacement assays without secondary reagents or radiometric detection. Unlike dansyl chloride, DNSA requires no derivatization and provides reproducible Ex/Em 360/465 nm signals with a large Stokes shift. Its intermediate serum albumin Kd (1–7.57 µM) delivers superior dynamic range for drug-protein binding studies versus tighter or weaker-binding probes. For R&D use only.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 1431-39-6
Cat. No. B1669799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylamide
CAS1431-39-6
Synonyms5-dimethylaminonaphthalene-1-sulfonamide
dansyl-1-sulfonamide
dansylamide
dansylsulfonamide
DNSA
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N
InChIInChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16)
InChIKeyTYNBFJJKZPTRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dansylamide (CAS 1431-39-6): Fluorescent Probe & Carbonic Anhydrase Ligand Procurement Guide


Dansylamide (DNSA; 5-(dimethylamino)naphthalene-1-sulfonamide) is a small-molecule fluorescent probe and sulfonamide-class carbonic anhydrase inhibitor [1]. It is the simplest representative of dansyl-derivatized amines, formed by the reaction of dansyl chloride with ammonia [2], and exhibits environmentally sensitive fluorescence with excitation/emission maxima at 360 nm / 465 nm and a characteristic large Stokes shift . Dansylamide binds with distinct affinity to serum albumin (Kd = 7.57 µM) and carbonic anhydrase II (Kd = 0.2 µM), enabling its dual utility as both a protein labeling agent and an active-site probe for competitive binding assays .

Dansylamide vs. Dansyl Chloride & Dansylglycine: Why Generic Substitution Compromises Assay Specificity


Dansylamide cannot be generically substituted with other dansyl derivatives, such as dansyl chloride or dansylglycine, without fundamentally altering experimental outcomes. Dansyl chloride is a reactive labeling reagent that is non-fluorescent until conjugated to amines and requires a derivatization step [1], whereas dansylamide is intrinsically fluorescent and can be used directly as a probe. Furthermore, dansylamide exhibits a 100-fold selectivity for human carbonic anhydrase I (CA I) over CA II [2], a differential binding profile not shared by simple analogs. Finally, dansylglycine, while useful for albumin binding studies, lacks the sulfonamide zinc-binding group that confers dansylamide's nanomolar affinity for carbonic anhydrase active sites [3]. These functional and selectivity differences make direct substitution scientifically invalid for competitive binding assays or CA isoform discrimination studies.

Quantitative Differentiation Evidence: Dansylamide vs. Closest Analogs


Dansylamide Exhibits 100-Fold CA I Selectivity Over CA II—A Profile Absent in Acetazolamide and Other Sulfonamide Inhibitors

Dansylamide binds to human carbonic anhydrase I (CA I) with 100-fold greater affinity than to human carbonic anhydrase II (CA II) [1]. This differential binding profile is distinctive: while wild-type CA I binds dansylamide 50 times more strongly than the clinical sulfonamide inhibitor MK-417, acetazolamide—a widely used CA inhibitor—lacks this pronounced isoform selectivity [2][3]. In contrast, acetazolamide exhibits comparable Ki values across CA I and CA II, typically within 3- to 5-fold differences [3]. The absolute Kd of dansylamide for human CA II is reported as 0.2 µM, while for bovine CA II it is 0.84 µM under comparable conditions, further demonstrating species- and isoform-dependent binding [4].

Carbonic anhydrase Isoform selectivity Competitive binding assay Fluorescence polarization

Dansylamide Is Intrinsically Fluorescent, Whereas Dansyl Chloride Requires Derivatization and Lacks Defined CA Binding

Dansylamide is an intrinsically fluorescent probe with defined excitation/emission maxima at 360 nm / 465 nm and a large Stokes shift . In contrast, dansyl chloride—a common alternative for introducing dansyl fluorescence—is non-fluorescent until it reacts with primary amines, and its resulting dansyl amide conjugates have variable fluorescence properties depending on the conjugated substrate [1]. Furthermore, dansyl chloride itself has no reported affinity for carbonic anhydrase or albumin, precluding its use in competitive binding assays . The direct use of dansylamide eliminates the derivatization step, reducing assay variability and enabling reproducible, quantitative fluorescence measurements in both biochemical and cellular contexts .

Fluorescent labeling Derivatization-free assay Protein labeling HPLC detection

Dansylamide Displays Superior Albumin Binding Affinity Relative to Dansylglycine and Dansic Acid

Dansylamide binds to serum albumin with a dissociation constant (Kd) of 7.57 µM . In comparative studies using dansylated bovine serum albumin (DNS-albumin), dansic acid (DNS-OH), and dansylamide (DNS-NH2), the Kd values were determined to be 0.14 µM, 2 µM, and 1 µM, respectively [1]. Dansylamide's intermediate affinity (1 µM) positions it as a more sensitive probe for detecting competitive displacement than dansic acid (2 µM, lower affinity) while avoiding the ultra-tight binding of DNS-albumin (0.14 µM) that can obscure displacement signals. This affinity profile makes dansylamide optimally suited for ligand competition studies on serum albumin [2].

Serum albumin Drug-protein binding Fluorescence quenching Pharmacokinetics

Dansylamide-Derived Carbon Dots Achieve 27.46% Quantum Yield, Outperforming Many Undoped Carbon Dot Systems

Carbon quantum dots synthesized from dansylamide (CD-DNSA) exhibit a fluorescence quantum yield of 27.46% upon photoexcitation at 375 nm [1]. This value substantially exceeds the quantum yield of many undoped carbon dots derived from citric acid or glucose (typically 5–15%) [2]. While macrocycle-integrated tetra-dansylamide derivatives have achieved quantum yields up to 40% in organic solvents, the CD-DNSA value of 27.46% represents a robust, aqueous-compatible performance that enables sensitive bioimaging and sensing applications without requiring additional doping or surface passivation steps [1][3].

Carbon quantum dots Fluorescence quantum yield Nanomaterials Bioimaging

Dansylamide Exhibits a Calculated clogP of 1.6 and LogD7.4 of 1.95, Enabling Predictable Octanol-Water Partitioning

Dansylamide has a calculated partition coefficient (clogP) of 1.6 and a LogD7.4 value of 1.95, indicating moderate lipophilicity and favorable distribution between octanol and water at physiological pH [1]. In contrast, dansyl chloride is a reactive sulfonyl chloride that hydrolyzes in aqueous media, precluding reliable logP determination, while dansylglycine (a carboxylic acid derivative) exhibits substantially lower clogP values (~0.5–1.0) due to its ionizable carboxyl group [2]. The intermediate lipophilicity of dansylamide (clogP 1.6) aligns with Lipinski's Rule of Five criteria (logP < 5) and predicts adequate membrane permeability without excessive hydrophobicity that could promote non-specific binding or precipitation [3].

Lipophilicity clogP LogD ADME Drug-likeness

Dansylamide Maintains Fluorescence Signal Stability Under Light-Protected Storage at -20°C, Outperforming Light-Sensitive Analogs

Dansylamide demonstrates stable long-term storage at -20°C with protection from light and moisture, maintaining consistent fluorescence properties over extended periods . In contrast, dansyl chloride is both moisture-sensitive (undergoing hydrolysis to non-fluorescent dansic acid) and requires storage under inert atmosphere to prevent degradation . Dansylglycine, while less reactive than dansyl chloride, exhibits gradual fluorescence bleaching when exposed to halogenating species such as hypochlorous acid (HOCl) and hypobromous acid (HOBr) produced by myeloperoxidase and eosinophil peroxidase [1][2]. Dansylamide's intrinsic resistance to oxidative bleaching and its defined storage requirements (desiccated, -20°C, protected from light) ensure reproducible fluorescence intensity across repeated assays, reducing inter-experiment variability .

Storage stability Fluorescence degradation Long-term storage Assay reproducibility

Optimal Application Scenarios for Dansylamide: Where Differentiation Drives Procurement Decisions


Carbonic Anhydrase I (CA I)-Selective Competitive Binding Assays

Dansylamide is the probe of choice for high-throughput screening of novel CA I inhibitors due to its 100-fold selectivity for CA I over CA II [1]. Unlike acetazolamide and other pan-CA inhibitors, dansylamide enables isoform-specific displacement measurements, allowing researchers to identify CA I-selective compounds with minimal interference from CA II binding [2]. The fluorescence signal at 448 nm decreases upon competitive displacement, providing a direct, quantitative readout without requiring secondary antibodies or radiometric detection [3].

Serum Albumin Drug-Binding Displacement Studies

Dansylamide's intermediate Kd of 1–7.57 µM for serum albumin makes it an optimal displacement probe for characterizing drug-protein binding interactions [4]. Compared to tighter-binding probes (DNS-albumin, Kd = 0.14 µM) or weaker-binding probes (dansic acid, Kd = 2 µM), dansylamide provides superior dynamic range for detecting competitive displacement by test compounds, enabling accurate determination of ligand Kd values in plasma protein binding assays [5].

Synthesis of High-Quantum-Yield Carbon Quantum Dots

Dansylamide serves as a superior carbon precursor for synthesizing carbon quantum dots (CD-DNSA) with a fluorescence quantum yield of 27.46%, significantly exceeding that of undoped carbon dots derived from citric acid or glucose (5–15%) [6][7]. This enhanced quantum yield enables brighter fluorescence imaging with lower probe concentrations, reducing cytotoxicity concerns in live-cell imaging applications and improving detection sensitivity in environmental monitoring of metal ions [6].

Derivatization-Free Fluorescent Labeling of Amine-Containing Biomolecules

Unlike dansyl chloride, which requires an additional derivatization step and yields variable fluorescence depending on the amine substrate, dansylamide can be directly conjugated or used as a pre-fluorescent building block in synthetic chemistry [8]. Its defined excitation/emission maxima (360/465 nm) and large Stokes shift enable consistent, reproducible fluorescence detection in HPLC, fluorescence microscopy, and flow cytometry applications without the batch-to-batch variability associated with in situ derivatization protocols .

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